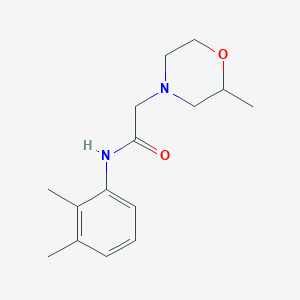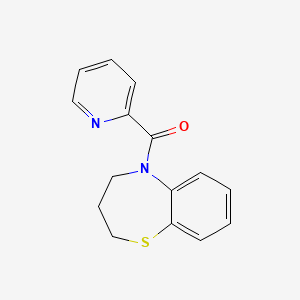![molecular formula C12H8F2N4S B7462606 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine is a chemical compound that is commonly used in scientific research. It is a heterocyclic compound that contains both pyrazolo and pyrimidine rings. This compound has been shown to have a variety of biochemical and physiological effects, and has been studied extensively in the laboratory.
Mécanisme D'action
The mechanism of action of 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine involves the selective inhibition of CDK4 activity. This compound binds to the ATP-binding site of CDK4, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This inhibition of CDK4 activity prevents the progression of the cell cycle and ultimately leads to the inhibition of cell proliferation.
Biochemical and Physiological Effects
In addition to its ability to inhibit CDK4 activity, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been shown to be effective in reducing the size of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine in laboratory experiments is its selectivity for CDK4. This compound has been shown to be highly specific for CDK4, and does not inhibit the activity of other kinases. This selectivity makes it an ideal tool for studying the role of CDK4 in various cellular processes.
One of the limitations of using this compound in laboratory experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of the compound at high concentrations, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research involving 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine. One area of research is the development of new compounds that are more effective at inhibiting CDK4 activity. Another area of research is the identification of new targets for this compound, which could lead to the development of new therapies for cancer and other diseases.
Conclusion
This compound is a heterocyclic compound that has been extensively studied in scientific research. This compound has been shown to be effective at inhibiting CDK4 activity, and has a variety of other biochemical and physiological effects. While there are some limitations to using this compound in laboratory experiments, it remains an important tool for studying the role of CDK4 in various cellular processes.
Méthodes De Synthèse
The synthesis of 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine involves several steps. The first step is the synthesis of 2,4-difluorobenzene thiol, which is then reacted with 2-chloro-3-methylpyrazine to form 2-(2,4-difluorophenyl)sulfanyl-3-methylpyrazine. This intermediate compound is then reacted with 2-cyano-3,4-dihydropyrimidine to form the final product, this compound.
Applications De Recherche Scientifique
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes. This compound has been shown to be effective in inhibiting the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. Inhibition of CDK4 activity has been shown to be effective in preventing the proliferation of cancer cells.
Propriétés
IUPAC Name |
4-(2,4-difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4S/c1-18-11-8(5-17-18)12(16-6-15-11)19-10-3-2-7(13)4-9(10)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYOQUQNUKDVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)SC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)



![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)
![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)

